An In-Depth Technical Guide to 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid, a halogenated pyridine carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, physicochemical properties, and prospective applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in numerous biologically active compounds.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogenated derivatives, in particular, serve as key intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid combines the reactive handles of a bromo substituent, ideal for palladium-catalyzed cross-coupling reactions, and a chlorophenyl moiety, which can influence molecular conformation and receptor binding.[4][5]
Molecular Structure and Physicochemical Properties
The chemical structure of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid features a pyridine ring substituted at the 2-position with a bromine atom, at the 3-position with a carboxylic acid group, and at the 4-position with a 4-chlorophenyl group. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇BrClNO₂ | N/A |
| Molecular Weight | 312.55 g/mol | N/A |
| Appearance | White crystalline solid | [6] |
| Melting Point | Not experimentally determined; predicted to be in the range of 180-220 °C | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from related compounds |
| CAS Number | 305284-69-1 | N/A |
Synthesis of 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid
The synthesis of the title compound is typically achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to introduce the 4-chlorophenyl group, followed by the hydrolysis of a methyl ester to yield the final carboxylic acid.
Synthesis of the Precursor: Methyl 2-Bromo-4-(4-chlorophenyl)nicotinate
The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromo-4-halonicotinate with 4-chlorophenylboronic acid. The choice of a palladium catalyst and appropriate ligands is crucial for achieving high yields and selectivity in this transformation.[7][8]
Hydrolysis to 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid
The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically carried out under basic conditions, followed by acidification to precipitate the product.[6]
Experimental Protocol:
A detailed, step-by-step methodology for the hydrolysis is provided below, based on established literature procedures.[6]
-
Dissolution: Dissolve methyl 2-bromo-4-(4-chlorophenyl)nicotinate (1 equivalent) in a suitable solvent such as dimethylsulfoxide (DMSO).
-
Base Addition: Add an aqueous solution of a strong base, for example, 30% sodium hydroxide (e.g., 4 equivalents), to the reaction mixture.
-
Heating: Heat the mixture with stirring, for instance, at 80°C for 3 hours, to facilitate the hydrolysis.
-
Work-up: After cooling, pour the reaction mixture into water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Acidify the aqueous layer with a dilute acid, such as 10% hydrochloric acid, until a precipitate forms.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water and a non-polar solvent like isopropyl ether, and dry to obtain the final product, 2-bromo-4-(4-chloro-phenyl)-nicotinic acid, as a white crystal.[6]
Causality Behind Experimental Choices:
-
Solvent: DMSO is chosen for its ability to dissolve both the organic substrate and the aqueous base, creating a homogeneous reaction mixture that promotes efficient hydrolysis.
-
Base: Sodium hydroxide is a strong base that effectively saponifies the ester to its corresponding carboxylate salt.
-
Temperature: Heating to 80°C accelerates the rate of the hydrolysis reaction, ensuring its completion in a reasonable timeframe.
-
Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Synthesis Workflow Diagram:
Caption: Synthetic route to 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and chlorophenyl rings. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.[9] The protons of the 4-chlorophenyl group will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The carbons of the pyridine and chlorophenyl rings will appear in the aromatic region (δ 120-160 ppm).[10]
FT-IR Spectroscopy
The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch from the carbonyl group will appear around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region (below 1000 cm⁻¹).[11]
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.
Applications in Research and Development
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in various fields.
Medicinal Chemistry
Nicotinic acid derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and lipid-lowering effects.[4][12] The title compound can serve as a starting material for the synthesis of novel therapeutic agents. The bromo substituent at the 2-position is particularly amenable to further functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups.[4][5] This enables the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Potential Signaling Pathway for Nicotinic Acid Derivatives:
Caption: Potential mechanism of action for nicotinic acid derivatives.
Materials Science
The rigid, planar structure of the substituted pyridine ring makes this compound a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to further functionalize the molecule through cross-coupling reactions allows for the tuning of its electronic and photophysical properties.
Conclusion
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid is a strategically designed molecule that holds considerable promise as a synthetic intermediate. Its combination of a reactive bromine atom and a bulky, electronically-defined chlorophenyl group on a nicotinic acid scaffold provides a versatile platform for the development of novel compounds in medicinal chemistry and materials science. The synthetic protocol outlined in this guide offers a reliable method for its preparation, paving the way for further exploration of its chemical and biological potential. As research in these fields continues to advance, the utility of such well-defined building blocks will undoubtedly become even more critical.
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